molecular formula C10H8IN B593079 1-Amino-6-Iodonaphthalene CAS No. 133298-67-6

1-Amino-6-Iodonaphthalene

Cat. No.: B593079
CAS No.: 133298-67-6
M. Wt: 269.085
InChI Key: KFQMXIBGRQGOJI-UHFFFAOYSA-N
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Description

1-Amino-6-Iodonaphthalene is an organic compound with the molecular formula C10H8IN. It is a derivative of naphthalene, where an iodine atom is substituted at the 6th position and an amine group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-6-Iodonaphthalene typically involves the iodination of naphthalen-1-amine. One common method is the Sandmeyer reaction, where naphthalen-1-amine is diazotized and then treated with potassium iodide to introduce the iodine atom at the desired position. The reaction conditions usually involve maintaining a low temperature to ensure the stability of the diazonium salt intermediate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Amino-6-Iodonaphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as azides, thiols, or other substituted naphthalenes can be formed.

    Oxidation Products: Nitro or nitroso derivatives of naphthalene.

    Reduction Products: Corresponding amines or hydrazines

Scientific Research Applications

1-Amino-6-Iodonaphthalene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-6-Iodonaphthalene depends on its specific application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would vary based on the specific derivative or application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound in the synthesis of specialized organic molecules and materials .

Properties

IUPAC Name

6-iodonaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQMXIBGRQGOJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)I)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00668503
Record name 6-Iodonaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133298-67-6
Record name 6-Iodonaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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